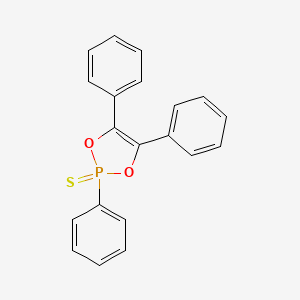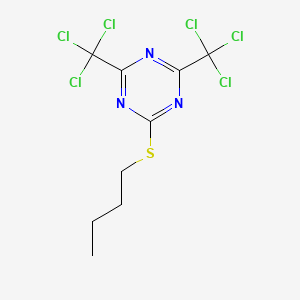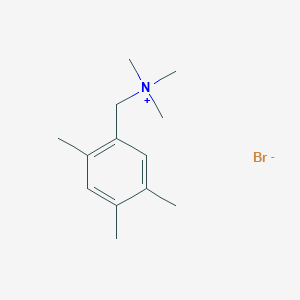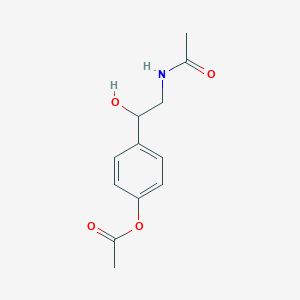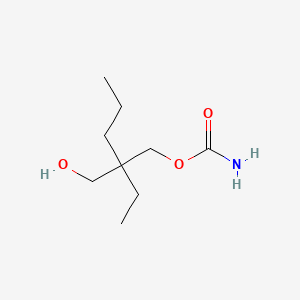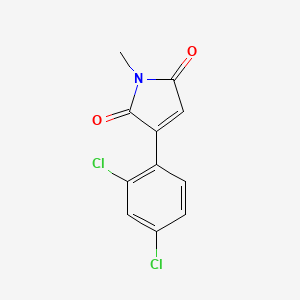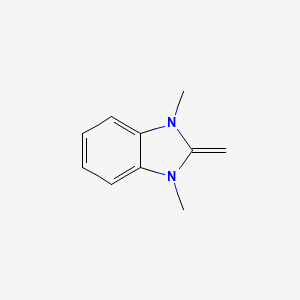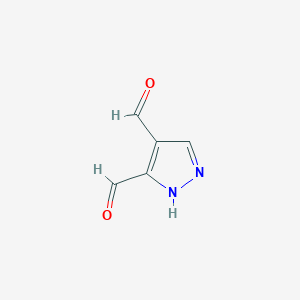![molecular formula C20H17BrN2O3S B14694279 N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 28856-99-7](/img/structure/B14694279.png)
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the family of quinoid compounds These compounds are characterized by their unique structure, which includes a quinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex quinoid structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinoid compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired products are obtained.
Major Products Formed
Scientific Research Applications
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential cytoprotective and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and its role in modifying redox status.
Mechanism of Action
The mechanism of action of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound’s quinoid structure allows it to participate in redox reactions, which can modify the redox status of cells. This modification can lead to various biological effects, including cytoprotection and anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoid systems, such as:
- N-[2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]-N-(5,7-dinitroquinolin-8-yl)-1-phenylmethanesulfonamide .
- 2-[(1H-benzimidazol-2-ylthio)propanoicacid2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide .
Uniqueness
What sets N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide apart is its specific structure, which includes a brominated quinoid system and a sulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
28856-99-7 |
|---|---|
Molecular Formula |
C20H17BrN2O3S |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-6-9-17(10-7-14)27(25,26)23-19-5-3-2-4-18(19)22-13-15-12-16(21)8-11-20(15)24/h2-13,23-24H,1H3 |
InChI Key |
ONAQJBBIODTJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


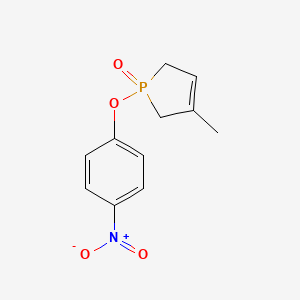
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
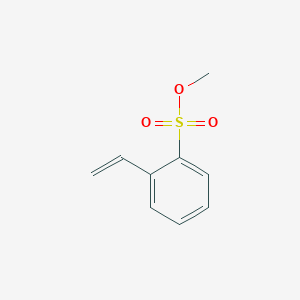
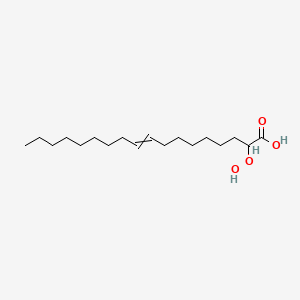
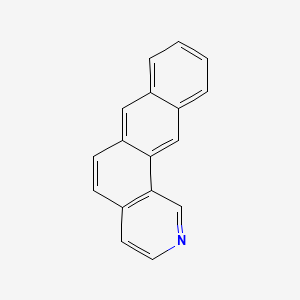
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
